molecular formula C9H10N2O2S2 B14489572 (3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione CAS No. 65168-83-4

(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione

Cat. No.: B14489572
CAS No.: 65168-83-4
M. Wt: 242.3 g/mol
InChI Key: PDENABCFDMBRKG-UHFFFAOYSA-N
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Description

(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione typically involves the reaction of 2-methylpropan-1-amine with phenylisothiocyanate in the presence of a solvent like toluene. This reaction forms 1-(2-methylpropyl)-3-phenylthiourea, which then undergoes cyclization with sodium acetate and chloroacetic acid to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the ring structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by inducing apoptosis or disrupting cell division .

Comparison with Similar Compounds

Similar Compounds

  • (3Z,5Z)-3,5-bis(phenylimino)-1,2-dithiolan-4-yl
  • 3H-[1,2]dithiolo[3,4-b]quinolin-4(9H)-one

Uniqueness

(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

65168-83-4

Molecular Formula

C9H10N2O2S2

Molecular Weight

242.3 g/mol

IUPAC Name

2-methyl-1,1-dioxo-N-phenyl-1,4,2-dithiazolidin-3-imine

InChI

InChI=1S/C9H10N2O2S2/c1-11-9(14-7-15(11,12)13)10-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

PDENABCFDMBRKG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=CC=CC=C2)SCS1(=O)=O

Origin of Product

United States

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